molecular formula C14H20Cl2N4O2 B2464744 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1052553-32-8

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B2464744
CAS No.: 1052553-32-8
M. Wt: 347.24
InChI Key: MKCCTESVAZLINZ-UHFFFAOYSA-N
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Description

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound that belongs to the class of oxadiazole derivatives.

Mechanism of Action

Target of Action

The primary target of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is believed to be the serotonin receptor (Htr3a and Htr1a) . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

This compound is assumed to have a mixed mechanism of action , with serotonergic and dopamine antagonistic properties . This means it can bind to serotonin and dopamine receptors, blocking their activation and leading to changes in neurotransmission.

Biochemical Pathways

serotonergic and dopaminergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, and cognition .

Pharmacokinetics

Its solubility in various solvents suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its mixed mechanism of action and the wide range of physiological processes regulated by serotonin and dopamine. It has been described as having euphoric, stimulant properties comparable to those produced by amphetamine .

Comparison with Similar Compounds

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be compared with other oxadiazole derivatives and piperazine compounds:

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2.ClH/c1-19-12-4-2-11(3-5-12)14-16-13(20-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBPBFDURDFACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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